6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate
Description
This compound belongs to a class of heterocyclic molecules featuring a pyran-3-yl ester core linked to a 1,3,4-thiadiazole moiety via a thioether bridge. The thiadiazole ring is substituted with a cyclopropanecarboxamido group, while the pyran ester is functionalized with a 2-methyl-3-nitrobenzoate group. The presence of electron-withdrawing (nitro) and sterically bulky (methyl) groups on the benzoate may influence reactivity, solubility, and intermolecular interactions compared to analogs.
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O7S2/c1-10-13(3-2-4-14(10)24(28)29)18(27)31-16-8-30-12(7-15(16)25)9-32-20-23-22-19(33-20)21-17(26)11-5-6-11/h2-4,7-8,11H,5-6,9H2,1H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTOKQFWBUVRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The molecular structure of the compound features a thiadiazole moiety, which is known for its diverse biological activities. The compound's molecular weight is approximately 447.5 g/mol . Its complex structure includes multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole derivatives often exhibit significant antimicrobial properties. In studies evaluating similar compounds, moderate to strong antibacterial activity was reported against various strains of bacteria, including Salmonella typhi and Bacillus subtilis . While specific data on the tested compound is limited, the presence of the thiadiazole ring suggests potential efficacy in this area.
Anticholinesterase Activity
Another area of interest is the anticholinesterase activity. Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. For instance, certain derivatives demonstrated IC50 values in the nanomolar range, indicating potent activity . The specific compound may also exhibit similar properties due to its structural components.
Docking Studies
Molecular docking studies have been employed to predict the interactions of this compound with target proteins. Such studies help elucidate the binding affinity and mechanism of action at the molecular level. Preliminary findings suggest that compounds with a thiadiazole nucleus can effectively bind to active sites of enzymes involved in various biological pathways .
Case Studies and Research Findings
Several studies have synthesized related thiadiazole derivatives and evaluated their biological activities:
- Synthesis and Evaluation : A study synthesized a series of 1,3,4-thiadiazole derivatives and assessed their anticholinesterase activity. Some compounds outperformed donepezil, a standard treatment for Alzheimer's disease .
- Bacterial Inhibition : Another investigation focused on synthesizing compounds with 1,3,4-thiadiazole cores and demonstrated moderate antibacterial effects against multiple bacterial strains .
- In Silico Studies : Computational studies have been conducted to predict the pharmacokinetic properties and bioavailability of similar compounds, suggesting favorable profiles for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Structural and Functional Differences:
Ester Group Variations: The target compound’s 2-methyl-3-nitrobenzoate combines steric hindrance (methyl) and strong electron withdrawal (nitro), which may reduce nucleophilic attack compared to the 4-nitrobenzoate in and . 3-fluorobenzoate () introduces fluorine’s electronegativity, enhancing stability and bioavailability .
Thiadiazole Substitutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
